molecular formula C13H14N2O3 B14290669 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- CAS No. 119451-90-0

2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-

Cat. No.: B14290669
CAS No.: 119451-90-0
M. Wt: 246.26 g/mol
InChI Key: XOQOAFYFNMHNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- is a heterocyclic organic compound It is a derivative of pyrimidinedione, featuring a methyl group at the 5-position and a phenylmethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- typically involves the reaction of barbituric acid with appropriate aldehydes and anilines. A common method is a three-component one-pot reaction, which simplifies the process and improves yield . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production is feasible. Optimization of reaction conditions and the use of continuous flow reactors could enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of key metabolic or signaling processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(methoxymethyl)]-
  • 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(ethoxymethyl)]-
  • 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(benzyl)]-

Uniqueness

The presence of the phenylmethoxy group at the 3-position distinguishes 2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]- from its analogs. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

119451-90-0

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-methyl-3-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-10-7-14-13(17)15(12(10)16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,17)

InChI Key

XOQOAFYFNMHNSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)N(C1=O)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.